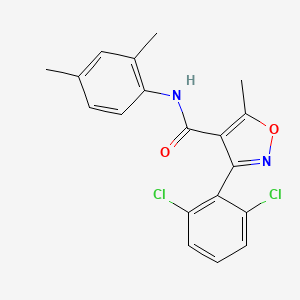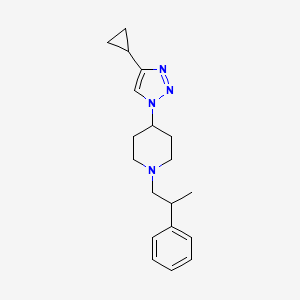![molecular formula C12H18N6O4 B5977143 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B5977143.png)
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, also known as MRS 1754, is a purinergic P2Y receptor antagonist. It has been used extensively in scientific research for its ability to selectively block the P2Y1 receptor subtype.
作用機序
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 1754 selectively blocks the P2Y1 receptor subtype by binding to the receptor and preventing the binding of its endogenous ligand, ADP. This leads to a decrease in intracellular calcium levels and a reduction in platelet aggregation, vascular tone, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound 1754 has been shown to have several biochemical and physiological effects. It reduces platelet aggregation, which makes it a potential therapeutic target for the treatment of thrombotic disorders. It also reduces vascular tone, which makes it a potential therapeutic target for the treatment of hypertension and other cardiovascular diseases. Additionally, it reduces neurotransmitter release, which makes it a potential therapeutic target for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 1754 in lab experiments is its selectivity for the P2Y1 receptor subtype. This allows researchers to study the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation of using this compound 1754 is its potential off-target effects. It is important for researchers to carefully control for these effects when interpreting their results.
将来の方向性
There are several future directions for the use of 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 1754 in scientific research. One potential direction is the development of more selective P2Y1 receptor antagonists. This would allow researchers to study the specific role of this receptor subtype without the potential off-target effects of this compound 1754. Another potential direction is the use of this compound 1754 in combination with other drugs to treat thrombotic disorders, hypertension, and neurological disorders. Finally, this compound 1754 could be used to study the role of P2Y1 receptors in other physiological and pathological processes, such as inflammation and cancer.
合成法
The synthesis of 2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 1754 involves several steps. The starting material is 2-chloro-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one, which is reacted with ammonia to form the corresponding 2-amino derivative. The amino group is then protected with a tert-butoxycarbonyl (Boc) group. The Boc-protected intermediate is then reacted with 2-bromoethanol to introduce the hydroxyethyl group. The Boc group is then removed to yield this compound 1754.
科学的研究の応用
2-amino-9-[(2-hydroxyethoxy)methyl]-8-(4-morpholinyl)-1,9-dihydro-6H-purin-6-one 1754 has been used extensively in scientific research to study the role of P2Y1 receptors in various physiological and pathological processes. P2Y1 receptors are involved in platelet aggregation, vascular tone regulation, and neurotransmitter release. This compound 1754 has been used to study the role of P2Y1 receptors in these processes and has been shown to be a selective antagonist of the P2Y1 receptor subtype.
特性
IUPAC Name |
2-amino-9-(2-hydroxyethoxymethyl)-8-morpholin-4-yl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O4/c13-11-15-9-8(10(20)16-11)14-12(17-1-4-21-5-2-17)18(9)7-22-6-3-19/h19H,1-7H2,(H3,13,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEJZAAKYRMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(N2COCCO)N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5977077.png)


![2-(1H-benzimidazol-2-yl)-3-[5-(2-hydroxy-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5977103.png)
![1-[(1-ethynylcyclohexyl)oxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B5977107.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5977111.png)
![N-[3-cyano-4-(3,4-dimethoxyphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5977114.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5977120.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5977136.png)
![2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5977149.png)
![7-(2,3-dimethoxybenzyl)-2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5977154.png)
![5-methyl-1,3-thiazolidine-2,4-dione 2-{[1-(4-methylphenyl)ethylidene]hydrazone}](/img/structure/B5977159.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5977160.png)
![1-(4-fluorophenyl)-4-[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]piperazine](/img/structure/B5977162.png)